Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate
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Overview
Description
Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate is a chemical compound with the molecular formula C12H24N2O2 It is a derivative of cyclohexylcarbamate and is characterized by the presence of a tert-butyl group, an aminomethyl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the aminomethyl and carbamate groups .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-aminocyclohexyl)carbamate
- Tert-butyl (2-aminocyclohexyl)methylcarbamate
- Benzyl (trans-4-aminocyclohexyl)carbamate
Uniqueness
Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate is unique due to the presence of both the aminomethyl and methylcarbamate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h10-11H,5-9,14H2,1-4H3 |
InChI Key |
OQBDSRWWOXLLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CN |
Origin of Product |
United States |
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